

Spectroscopic Analysis of 3-Bromo-2-methylaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methylaniline, HCl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2-methylaniline hydrochloride (HCl). Due to the limited availability of experimental data for the hydrochloride salt, this guide also includes data for the free base, 3-Bromo-2-methylaniline, and discusses the expected spectral differences upon protonation. The information is presented to aid in the structural elucidation, identification, and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Bromo-2-methylaniline. Note that where experimental data for the hydrochloride salt is unavailable, data for the free base is provided with an explanation of the anticipated changes for the protonated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Proton Assignment	Chemical Shift (δ) ppm (Free Base - Predicted)	Expected Shift for HCl Salt	Multiplicity	Coupling Constant (J) Hz
-CH ₃	~2.2	Slight downfield shift	s	-
-NH ₂	~3.7 (broad)	Downfield shift to ~7-8 ppm, may broaden further or exchange	s (broad)	-
Aromatic-H (H4)	~6.6	Downfield shift	d	~8.0
Aromatic-H (H5)	~7.0	Downfield shift	t	~8.0
Aromatic-H (H6)	~6.8	Downfield shift	d	~8.0

Note: Predicted values are based on standard substituent effects. Protonation of the amine group in the HCl salt is expected to cause a significant downfield shift of the aromatic protons and the amine protons themselves, which may also undergo rapid exchange with residual water, leading to broadening or disappearance of the -NH₃⁺ signal.

¹³C NMR (Carbon-13 NMR) Data

Carbon Assignment	Chemical Shift (δ) ppm (Free Base - Predicted)	Expected Shift for HCl Salt
-CH ₃	~17	Minimal change
C-Br (C3)	~123	Slight downfield shift
C-N (C2)	~145	Downfield shift
C4	~115	Downfield shift
C5	~130	Downfield shift
C6	~118	Downfield shift
C1	~128	Downfield shift

Note: Predicted values are based on incremental calculations for substituted benzenes. The electron-withdrawing effect of the ammonium group (-NH₃⁺) in the HCl salt is expected to deshield the aromatic carbons, leading to a downfield shift in their resonances.

Infrared (IR) Spectroscopy

Functional Group	Characteristic Absorption (cm ⁻¹) (Free Base)	Expected Absorption for HCl Salt
N-H Stretch (amine)	3400-3200 (two bands for primary amine)	Broad absorption from 3200-2500 cm ⁻¹ for -NH ₃ ⁺ stretch
C-H Stretch (aromatic)	3100-3000	3100-3000
C-H Stretch (aliphatic)	2980-2850	2980-2850
N-H Bend (amine)	1650-1580	Ammonium bending modes appear around 1600-1500 cm ⁻¹
C=C Stretch (aromatic)	1600-1450	1600-1450
C-N Stretch	1340-1250	1340-1250
C-Br Stretch	680-515	680-515

Mass Spectrometry (MS)

Ion	m/z (Predicted)	Notes
[M] ⁺	185/187	Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1)
[M+H] ⁺	186/188	Protonated molecular ion, also showing bromine isotopic pattern
[M-CH ₃] ⁺	170/172	Loss of a methyl group
[M-Br] ⁺	106	Loss of a bromine atom

Note: The mass spectrum of the HCl salt is typically not determined directly. Analysis is performed on the free base. The predicted m/z values are for the free base, 3-Bromo-2-methylaniline.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for compounds such as 3-Bromo-2-methylaniline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of 3-Bromo-2-methylaniline HCl.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Due to the salt form, solubility in CDCl₃ may be limited. DMSO-d₆ is often a good choice for amine hydrochlorides.

- Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Spectrometer: A 300-600 MHz NMR spectrometer.
 - Probe: Standard broadband or inverse detection probe.
 - Temperature: 25 °C (298 K).
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single pulse (zg30 or similar).
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time (aq): 2-4 seconds.
 - Spectral Width (sw): -2 to 12 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, as ^{13}C is less sensitive.
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width (sw): 0 to 220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase and baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (for a solid sample):

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid 3-Bromo-2-methylaniline HCl directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Accessory: ATR accessory with a diamond or germanium crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Scan Range: Typically 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

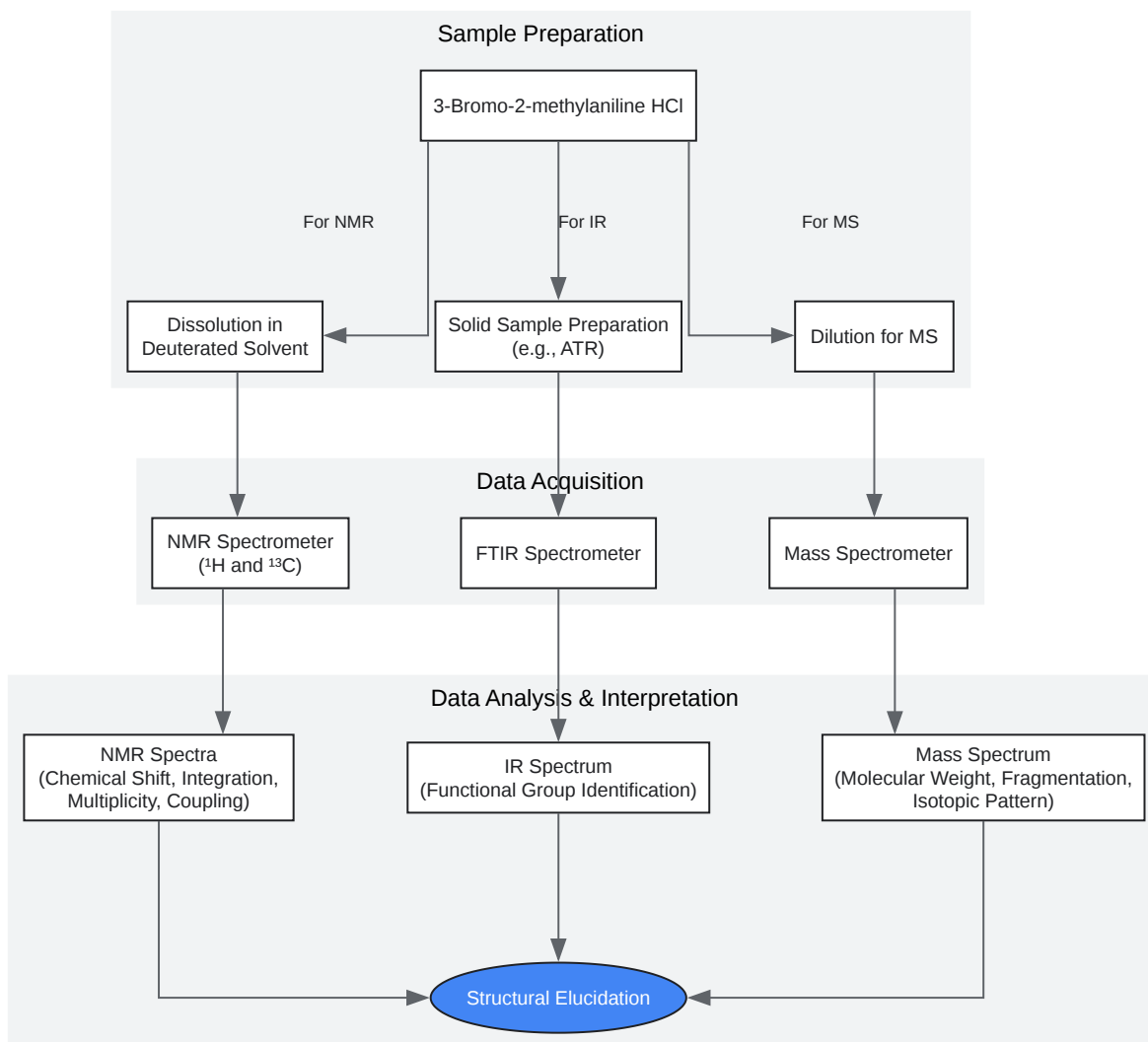
- Sample Preparation:
 - Prepare a stock solution of 3-Bromo-2-methylaniline (or its HCl salt, which will analyze as the free base) at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
 - To promote protonation for positive ion mode, 0.1% formic acid can be added to the final solution.
- Instrumentation:
 - Mass Spectrometer: An ESI mass spectrometer, which could be coupled to a liquid chromatograph (LC-MS) or used with direct infusion.
 - Ionization Mode: Positive ion mode ($[M+H]^+$) is typical for amines.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) and/or the protonated molecular ion peak ($[M+H]^+$).
 - Observe the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units).
 - Analyze the fragmentation pattern to gain further structural information.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like 3-Bromo-2-methylaniline HCl.

Workflow for Spectroscopic Analysis of 3-Bromo-2-methylaniline HCl



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com